3-Isopropyl-5-methylpyrazin-2-amine
Description
3-Isopropyl-5-methylpyrazin-2-amine is a pyrazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound features an isopropyl group (-CH(CH₃)₂) at position 3 and a methyl group (-CH₃) at position 5, with an amine (-NH₂) substituent at position 5. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-methyl-3-propan-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-8(9)10-4-6(3)11-7/h4-5H,1-3H3,(H2,9,10) |
InChI Key |
HKLDTVQMRNSQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-methylpyrazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates, such as 2,3-diaminopyrazine derivatives, with isopropyl and methyl substituents. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 3-Isopropyl-5-methylpyrazin-2-amine may involve large-scale synthesis using similar cyclization methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Isopropyl-5-methylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with kinase inhibitory activities.
Industry: It is used in the production of organic materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of 3-isopropyl-5-methylpyrazin-2-amine and related compounds:
Key Observations:
- Core Heterocycle Differences : Pyrazine derivatives (e.g., 5-methylpyrazin-2-amine) exhibit distinct electronic properties compared to pyrazole analogs (e.g., 3-isopropyl-1-phenyl-1H-pyrazol-5-amine) due to nitrogen atom positioning. Pyrazines are less basic than pyrazoles, impacting solubility and reactivity .
- Halogenation (e.g., 3-chloro-5-methylpyrazin-2-amine) increases molecular weight and lipophilicity (logP ~1.5–2.0 estimated), influencing bioavailability .
- Functional Group Diversity : Methoxy groups (as in 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine) enhance solubility in polar solvents compared to amines or halogens .
Physicochemical Properties
- Solubility and Lipophilicity: 3-Chloro-5-methylpyrazin-2-amine: Reported as a white powder with applications in pharmaceuticals, suggesting moderate aqueous solubility . Its logP is estimated to be higher than non-halogenated analogs due to the chloro substituent. 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine: Exhibits a logP of ~2.5 (calculated via Crippen method), indicating moderate lipophilicity, while its polar retention index (ripol = 1167) suggests affinity for polar stationary phases in chromatography . 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine: The phenyl group increases aromaticity and logP (estimated ~3.0), likely reducing water solubility compared to pyrazine derivatives .
Molecular Weight Trends : Pyrazole derivatives (e.g., C₁₀H₁₃N₅, 203.24 g/mol) generally have higher molecular weights than pyrazine analogs due to additional substituents like pyrimidinyl or phenyl groups .
Biological Activity
3-Isopropyl-5-methylpyrazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of 3-Isopropyl-5-methylpyrazin-2-amine is with a molecular weight of 168.21 g/mol. The compound features a pyrazine ring substituted with isopropyl and methyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N4 |
| Molecular Weight | 168.21 g/mol |
| IUPAC Name | 3-Isopropyl-5-methylpyrazin-2-amine |
| SMILES | CC(C)C1=NC(=N1)C(=N)C |
The biological activity of 3-Isopropyl-5-methylpyrazin-2-amine is primarily attributed to its ability to interact with various biological targets. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.
- Receptor Modulation : The presence of hydrophobic groups enhances binding affinity to specific receptors, influencing signaling pathways related to inflammation and immune response.
- Nucleic Acid Interference : The compound may interfere with nucleic acid synthesis, impacting cellular replication and function.
Biological Activity Studies
Recent studies have evaluated the biological activity of 3-Isopropyl-5-methylpyrazin-2-amine through various assays:
Antimicrobial Activity
In vitro studies have shown that 3-Isopropyl-5-methylpyrazin-2-amine exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been tested for anticancer properties against various cancer cell lines. Notably, it demonstrated cytotoxic effects with IC50 values indicating effective growth inhibition:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of 3-Isopropyl-5-methylpyrazin-2-amine:
- Case Study on Antitumor Efficacy : A study published in a peer-reviewed journal examined the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Inflammatory Response Management : Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce pro-inflammatory cytokines in vitro, supporting its use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
